PROTAC METTL3-14 degrader 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

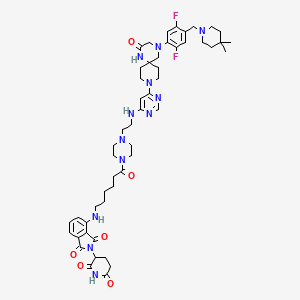

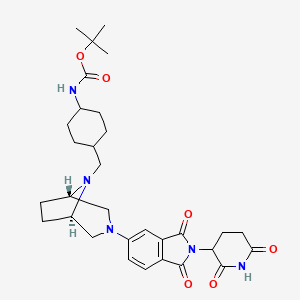

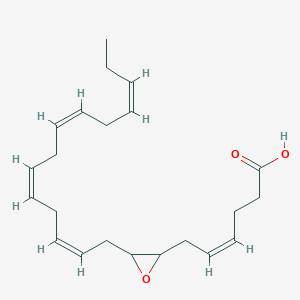

PROTAC METTL3-14 degrader 1 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the METTL3-METTL14 complex. This complex is responsible for catalyzing the methylation of adenine N6 (m6A) in RNA, a modification that plays a crucial role in gene expression and cell homeostasis. The degradation of the METTL3-METTL14 complex has shown promise as a therapeutic strategy for treating acute myeloid leukemia (AML) and other cancers .

Preparation Methods

The synthesis of PROTAC METTL3-14 degrader 1 involves the use of a potent and selective small-molecule inhibitor known as UZH2. The optimization of the linker starts from a desfluoro precursor of UZH2, which is more efficient to synthesize. The first nine PROTAC molecules feature PEG- or alkyl-based linkers, but only the latter show cell penetration. A total of 26 PROTACs based on UZH2 and alkyl linkers of different lengths and rigidity were synthesized .

Chemical Reactions Analysis

PROTAC METTL3-14 degrader 1 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PROTAC METTL3-14 degrader 1 has several scientific research applications, including:

Chemistry: It is used to study the chemical properties and reactions of the METTL3-METTL14 complex.

Biology: It is used to investigate the biological functions of the METTL3-METTL14 complex and its role in gene expression and cell homeostasis.

Medicine: It is being explored as a potential therapeutic agent for treating AML and other cancers by selectively degrading the METTL3-METTL14 complex.

Mechanism of Action

PROTAC METTL3-14 degrader 1 exerts its effects by recruiting the METTL3-METTL14 complex to an E3 ubiquitin ligase, which tags the complex for degradation by the proteasome. This process involves the formation of a ternary complex between the PROTAC, the target protein (METTL3-METTL14), and the E3 ubiquitin ligase. The degradation of the METTL3-METTL14 complex leads to a reduction in m6A modification and the proliferation of AML cells, promoting apoptosis .

Comparison with Similar Compounds

PROTAC METTL3-14 degrader 1 is unique in its ability to selectively degrade the METTL3-METTL14 complex. Similar compounds include:

UZH2: A potent and selective small-molecule inhibitor of the METTL3-METTL14 complex.

WD6305: Another PROTAC degrader that effectively and selectively abolishes the METTL3-METTL14 complex

This compound stands out due to its optimized linker design, which enhances cell penetration and degradation efficiency .

Properties

Molecular Formula |

C51H66F2N12O6 |

|---|---|

Molecular Weight |

981.1 g/mol |

IUPAC Name |

4-[[6-[4-[2-[[6-[4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-2-oxo-1,4,9-triazaspiro[5.5]undecan-9-yl]pyrimidin-4-yl]amino]ethyl]piperazin-1-yl]-6-oxohexyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C51H66F2N12O6/c1-50(2)12-18-61(19-13-50)30-34-27-37(53)40(28-36(34)52)64-31-44(67)59-51(32-64)14-20-62(21-15-51)42-29-41(56-33-57-42)55-17-22-60-23-25-63(26-24-60)45(68)9-4-3-5-16-54-38-8-6-7-35-46(38)49(71)65(48(35)70)39-10-11-43(66)58-47(39)69/h6-8,27-29,33,39,54H,3-5,9-26,30-32H2,1-2H3,(H,59,67)(H,55,56,57)(H,58,66,69) |

InChI Key |

JOGQMYZIGVVNLA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN(CC1)CC2=CC(=C(C=C2F)N3CC(=O)NC4(C3)CCN(CC4)C5=NC=NC(=C5)NCCN6CCN(CC6)C(=O)CCCCCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O)F)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate](/img/structure/B12362111.png)

![9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12362135.png)

![6,6-Dideuterio-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-2-ene](/img/structure/B12362152.png)

![4a,5,6,7,8,8a-Hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B12362167.png)

![9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-imino-5H-purin-6-one](/img/structure/B12362170.png)

![trisodium;[[[(2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12362183.png)